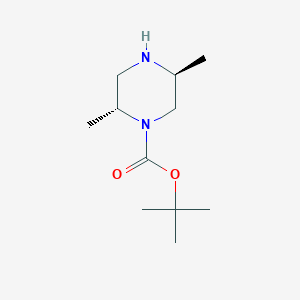

(2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related chiral compounds often involves the preparation of enantiomers from basic amino acids such as L-alanine, followed by various chemical reactions to achieve the desired structural modifications. For instance, tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, a related compound, is synthesized from L-alanine through a series of steps, including the resolution of the parent heterocycle with O,O′-dibenzoyltartaric acid and subsequent reactions to introduce various functional groups (Studer, Hintermann, & Seebach, 1995).

Molecular Structure Analysis

The molecular structure of chiral compounds, including "(2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate," can be elucidated using various spectroscopic methods, such as NMR, and confirmed by X-ray crystallography. The structural determination provides insights into the compound's stereochemistry and conformation, essential for understanding its reactivity and interactions with other molecules (Moriguchi et al., 2014).

Chemical Reactions and Properties

Chiral compounds like "(2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate" undergo various chemical reactions, including acylation, alkylation, and Michael additions, with high selectivity and yield. These reactions are crucial for modifying the compound's structure for specific applications, demonstrating the versatility and reactivity of such chiral molecules (Studer, Hintermann, & Seebach, 1995).

Physical Properties Analysis

The physical properties of chiral compounds, such as solubility, melting point, and crystal structure, are determined by their molecular structure. X-ray crystallography studies reveal the solid-state conformation and packing of these molecules, providing valuable information on their stability and interactions with other molecules (Moriguchi et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are influenced by the compound's chiral centers and functional groups. Studies on related compounds show that chiral auxiliaries and cyclic amino acid esters exhibit unique reactivity patterns, useful for synthesizing complex molecules with high enantiomeric purity (Studer, Hintermann, & Seebach, 1995).

科学的研究の応用

Structural Analysis and Properties

The structural analysis of related piperazine derivatives reveals insights into their configurations and properties. For instance, a study on a similar ester, tert-butyl 5-(hydroxymethyl)-2-(1-methylethyl)-3-oxopiperazine-1-carboxylate, demonstrated the distorted half-chair configuration of its six-membered ring. This study also highlighted the formation of hydrogen bonds crucial for understanding the compound's properties (Kolter, Rübsam, Giannis, & Nieger, 1996).

Synthesis and Applications in Peptide and Organic Synthesis

The synthesis and applications of similar compounds in peptide and organic synthesis have been extensively studied. For example, tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate has been used in dipeptide synthesis and as a chiral auxiliary. This demonstrates the compound's versatility in synthesizing enantiomerically pure acids and other derivatives (Studer, Hintermann, & Seebach, 1995).

Preparation and Stereochemistry

Research on the preparation and stereochemistry of similar compounds, like methyl 2-amino-5-tert-butyl-cyclopentane-1-carboxylate, informs the synthesis of (2R,5S)-tert-butyl 2,5-dimethylpiperazine-1-carboxylate. Studies have explored efficient methods for synthesizing specific enantiomers, which are essential for their desired biological or chemical activity (Davies et al., 2003).

Potential Medical Applications

Piperazine derivatives have potential medical applications. For example, tert-butyl 4-oxopiperidine-1-carboxylate has been used in synthesizing diverse piperidine derivatives, which are promising for various medical applications (Moskalenko & Boev, 2014).

Medical Implant Applications

Some piperazine compounds, including derivatives of (2R,5S)-tert-butyl 2,5-dimethylpiperazine-1-carboxylate, have been investigated for use in medical implants. Their thermal stability and compatibility with human blood make them candidates for applications like cornea replacement (Bruck, 1969).

Safety And Hazards

When handling “(2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate”, it is advised to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Personal protective equipment should be used, and all sources of ignition should be removed. The area should be well-ventilated, and personnel should be evacuated to safe areas .

将来の方向性

特性

IUPAC Name |

tert-butyl (2R,5S)-2,5-dimethylpiperazine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-8-7-13(9(2)6-12-8)10(14)15-11(3,4)5/h8-9,12H,6-7H2,1-5H3/t8-,9+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGZCVLUQTJRRAA-DTWKUNHWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(CN1C(=O)OC(C)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN[C@H](CN1C(=O)OC(C)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Pyrimidinecarboxamide,n-[1-[(cyclohexylamino)carbonyl]-3-methylbutyl]-n-(4-methoxyphenyl)-6-phenyl-2-(1-pyrrolidinyl)-](/img/structure/B66817.png)

![1-[(2-Aminophenyl)sulfonyl]pyrrolidine](/img/structure/B66827.png)

![Cyclopent[hi]indeno[4,3,2,1-cdef]chrysene](/img/structure/B66829.png)

![[4-(1H-pyrazol-1-ylmethyl)phenyl]methanol](/img/structure/B66849.png)